1-Methyl-2-oxo-2-phenylethyl formate
Description
1-Methyl-2-oxo-2-phenylethyl formate (C${10}$H${10}$O$4$) is an ester derived from formic acid and a substituted ethyl alcohol. The ethyl backbone is functionalized with a methyl group at the 1-position and both a phenyl group and a ketone at the 2-position, resulting in the structural formula HCOO–CH(CH$3$)–C(O)Ph. This compound is notable for its branched alkyl chain and aromatic substituents, which influence its steric and electronic properties.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) formate |
InChI |
InChI=1S/C10H10O3/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
KIGVHWJHSNPNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 1-methyl-2-oxo-2-phenylethyl formate and analogous esters:
Key Differences
Methyl benzoylformate lacks the methyl branch, reducing steric hindrance compared to the target compound .
Substituent Effects :
- The 1-methyl group in the target compound introduces steric bulk, which may slow nucleophilic attacks at the ester carbonyl compared to unbranched analogs .
- Naphthyl and indole substituents in related compounds enhance aromatic stacking interactions, which could stabilize crystal lattices or binding in biological systems .
Physical Properties :
- Higher molecular weight compounds (e.g., Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate ) exhibit increased lipophilicity, favoring membrane permeability in bioactive molecules .
Synthetic Utility: The 1-methyl-2-oxo-2-phenylethyl moiety is recurrent in intermediates for ketone synthesis, suggesting the target compound could participate in similar pathways .
Research Findings and Data
Crystallographic Insights
- Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate () crystallizes in a monoclinic system (space group C2/c) with hydrogen bonding along the [001] direction. Such structural data inform stability and reactivity predictions for the target compound .
Spectroscopic Characterization
- Compounds like Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate are validated via NMR and HRMS, confirming purity and functional group integrity. Similar methodologies apply to the target compound .
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